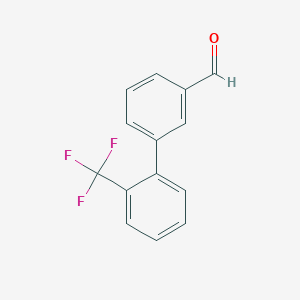

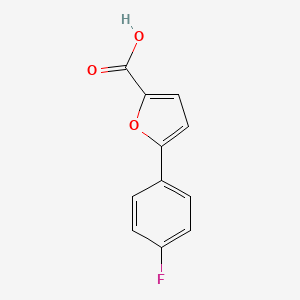

2'-Trifluoromethyl-biphenyl-3-carbaldehyde

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2'-Trifluoromethyl-biphenyl-3-carbaldehyde involves the use of Vilsmeier-Haack reagent, as demonstrated in the creation of a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. These compounds were confirmed through various analytical methods, including elemental analysis and NMR spectroscopy . Another relevant synthesis method reported the formation of 3,4-disubstituted pyrrole-2,5-dicarbaldehydes through the condensation of β-substituted pyrrole-2-carboxylic acids with triethyl orthoformate in trifluoroacetic acid, yielding the desired products in good yield .

Molecular Structure Analysis

The molecular structure of compounds similar to 2'-Trifluoromethyl-biphenyl-3-carbaldehyde has been extensively studied. For instance, the structure of 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde was investigated using single-crystal X-ray diffraction, revealing intramolecular hydrogen bonds and intermolecular π-π stacking, which contribute to the stability of the crystal structure . Similarly, the crystal structure of 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde was reported, showing a relatively flat molecular conformation and various intermolecular interactions that generate a chevron-type arrangement in the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of aldehydes similar to 2'-Trifluoromethyl-biphenyl-3-carbaldehyde can be exemplified by the intramolecular Cannizzaro reaction observed in biphenyl-2,2'-dicarbaldehyde. This reaction, which is base-catalyzed, involves a hydride transfer from a hydrated formyl group to a second formyl group, indicating a third-order reaction mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through various spectroscopic and computational methods. For example, the infrared spectrum, structural and optical properties of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were studied both experimentally and theoretically, revealing insights into vibrational frequencies, molecular stability, and potential nonlinear optical applications . The molecular docking studies suggested that specific functional groups, such as the fluorine atom and the carbonyl group, are crucial for the binding activity of the compound, which may exhibit phosphodiesterase inhibitory activity .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biological Evaluation

2'-Trifluoromethyl-biphenyl-3-carbaldehyde and its analogs have been a subject of interest in the field of chemical synthesis and biological evaluation. For instance, a study by Hamama et al. (2018) highlights the synthesis of quinoline ring systems and reactions to construct fused or binary quinoline-cord heterocyclic systems, illustrating the synthetic applications of such compounds (Hamama et al., 2018). Similarly, Bhat et al. (2016) discuss the synthesis of new series of pyrazole derivatives as potential antimicrobial agents using a formylation process that includes 2'-trifluoromethyl-biphenyl-3-carbaldehyde analogs (Bhat et al., 2016).

Fluorescence Probes and Sensing Applications

The compound's analogs have been explored in the development of fluorescence probes. Chu et al. (2019) designed a fluorescence probe for homocysteine detection, showcasing the potential use of these compounds in biological systems (Chu et al., 2019).

Photomediated Synthesis

In a study by Ntsimango et al. (2021), the use of biphenyl-2-carbaldehyde analogs in photomediated synthesis is explored. This process involves UV radiation to afford phenanthridines, demonstrating the compound's role in novel synthetic methodologies (Ntsimango et al., 2021).

Antimicrobial and Antioxidant Activities

Research by Ali et al. (2013) involves the synthesis of arylthiophene-2-carbaldehyde compounds, where analogs of 2'-trifluoromethyl-biphenyl-3-carbaldehyde demonstrated significant antimicrobial and antioxidant activities (Ali et al., 2013).

Knoevenagel Condensations

The compound's analogs have been used in Knoevenagel condensations, a significant chemical reaction, as discussed in a study by Gajdoš et al. (2006). This showcases the compound's utility in organic synthesis and reaction mechanisms (Gajdoš et al., 2006).

Structural Studies and Coordination Chemistry

Kanoongo et al. (1990) conducted studies on the condensation of various aldehydes, including 2'-trifluoromethyl-biphenyl-3-carbaldehyde analogs, with semicarbazide hydrochloride, leading to Schiff bases used in coordination chemistry (Kanoongo et al., 1990).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Wirkmechanismus

Target of Action

The primary targets of 2’-Trifluoromethyl-biphenyl-3-carbaldehyde are currently unknown . This compound is used for proteomics research , which suggests it may interact with proteins or other biomolecules in the cell.

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein modification or signaling pathways.

Eigenschaften

IUPAC Name |

3-[2-(trifluoromethyl)phenyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c15-14(16,17)13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-18/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQDVSPEJKKYQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362626 | |

| Record name | 2'-Trifluoromethyl-biphenyl-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

675596-31-3 | |

| Record name | 2′-(Trifluoromethyl)[1,1′-biphenyl]-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675596-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Trifluoromethyl-biphenyl-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 675596-31-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

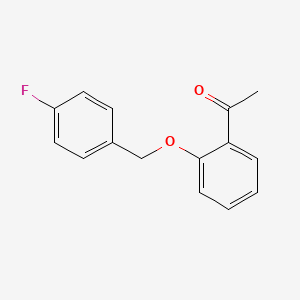

![Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate](/img/structure/B1299984.png)

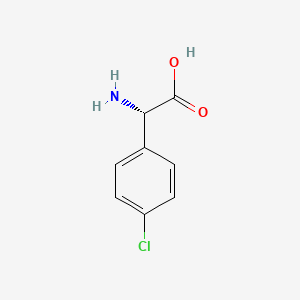

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine](/img/structure/B1299989.png)

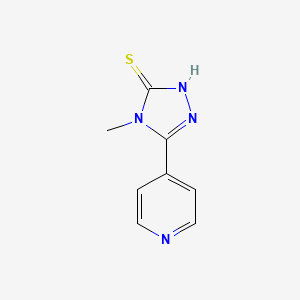

![1-[2-(2-Bromophenoxy)ethyl]piperidine](/img/structure/B1300023.png)